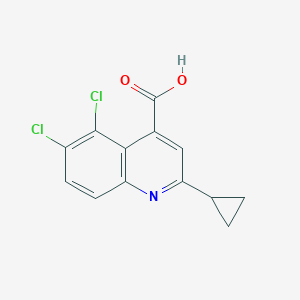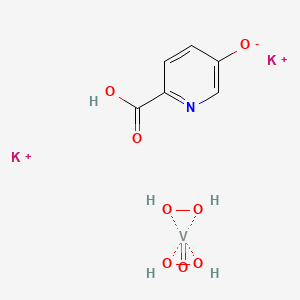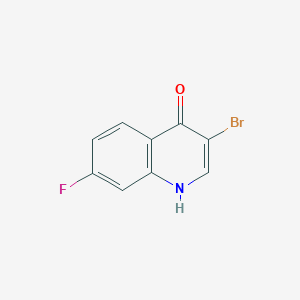![molecular formula C12H9N3 B13711421 6-Phenyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13711421.png)
6-Phenyl-[1,2,4]triazolo[1,5-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Phenyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that has garnered significant interest due to its unique structure and diverse biological activities. This compound features a triazole ring fused to a pyridine ring, with a phenyl group attached to the triazole ring. Such structural motifs are often found in medicinal chemistry, where they contribute to the compound’s pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 6-Phenyl-[1,2,4]triazolo[1,5-a]pyridine involves the reaction between enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and yields the target compound in a short reaction time . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 .
Industrial Production Methods: Industrial production methods often focus on scalability and efficiency. The microwave-mediated synthesis mentioned above is particularly advantageous for industrial applications due to its rapid reaction times and high yields. Additionally, the use of heterogeneous catalysts, such as Schiff base zinc(II) complexes supported on magnetite nanoparticles, has been explored for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 6-Phenyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The oxidative cyclization of N-(2-pyridyl)amidines to form the triazolo[1,5-a]pyridine ring.
Substitution: Nucleophilic substitution reactions involving the phenyl group or the triazole ring.
Common Reagents and Conditions:
Oxidizers: NaOCl, Pb(OAc)4, MnO2.
Catalysts: Schiff base zinc(II) complexes, copper acetate.
Major Products: The major products formed from these reactions include various substituted triazolo[1,5-a]pyridines, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
6-Phenyl-[1,2,4]triazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Phenyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt and inhibits enzymes such as PHD-1, JAK1, and JAK2 . These interactions lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparación Con Compuestos Similares
1,2,4-Triazolo[1,5-a]pyrimidine: Shares a similar triazole-pyridine fused ring structure but with a pyrimidine ring instead of a phenyl group.
1,2,4-Triazolo[3,4-a]pyridine: Another triazole-pyridine fused compound but with different substitution patterns.
Uniqueness: 6-Phenyl-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution with a phenyl group, which imparts distinct pharmacological properties and enhances its potential for therapeutic applications.
Propiedades
Fórmula molecular |
C12H9N3 |
|---|---|
Peso molecular |
195.22 g/mol |
Nombre IUPAC |
6-phenyl-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C12H9N3/c1-2-4-10(5-3-1)11-6-7-12-13-9-14-15(12)8-11/h1-9H |
Clave InChI |
VDWUOBKMUXJXDH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CN3C(=NC=N3)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Oxo-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole-8-carboxylic acid](/img/structure/B13711338.png)



![3-amino-6-azaniumylidene-9-[2-[methyl(2-sulfoethyl)carbamoyl]-4-(prop-2-ynylcarbamoyl)phenyl]-5-sulfoxanthene-4-sulfonate](/img/structure/B13711356.png)








![1-[4-(Trifluoromethoxy)phenyl]-5-(trifluoromethyl)benzimidazol-2(3H)-one](/img/structure/B13711410.png)
